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Compound of Interest

12-Hydroxy-9(E)-octadecenoic
Compound Name: d
aci

Cat. No.: B1240320

For Immediate Release

This technical guide provides an in-depth overview of 12-Hydroxy-9(E)-octadecenoic acid
(12-HOE), a trans-hydroxy fatty acid, for researchers, scientists, and professionals in drug
development. This document outlines its structure, properties, potential biological activities, and
relevant experimental protocols.

Introduction

12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic acid, is the trans isomer of
ricinoleic acid.[1] It is an 18-carbon unsaturated fatty acid with a hydroxyl group at the 12th
carbon and a trans double bond at the 9th carbon. While its cis-isomer, ricinoleic acid, is well-
characterized as the primary component of castor oil[2], 12-HOE is less studied but holds
potential interest due to its structural similarity to other biologically active lipids. This guide
synthesizes the current knowledge on 12-HOE and provides a framework for future research.

Structure and Chemical Identity

The structure of 12-Hydroxy-9(E)-octadecenoic acid is characterized by an 18-carbon chain
with a carboxylic acid group at one end, a hydroxyl group at the 12th carbon, and a trans
double bond between the 9th and 10th carbons.
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Identifier Value

IUPAC Name (9E,12R)-12-Hydroxyoctadec-9-enoic acid[1]

Synonyms Rici-nelai.dic acid, (E)-12-Hydroxyoctadec-9-
enoic acid[3]

CAS Number 540-12-5[1]

Molecular Formula CisH3403][1]

Molecular Weight 298.46 g/mol [1]

InChl Key WBHHMMIMDMUBKC-XLNAKTSKSA-N[1]

SMILES CCCCCCcC(C/C=C/Ccccccccec(=0)0)o

Physicochemical Properties

Quantitative data on the physical properties of 12-Hydroxy-9(E)-octadecenoic acid are not
readily available. However, the properties of its parent trans fatty acid, elaidic acid, can provide
an estimation. The linear structure of trans fatty acids allows them to pack more closely,
generally resulting in higher melting points compared to their cis counterparts.[4]

Property Value (Elaidic Acid) Reference
Melting Point 42 - 44 °C [5]
Physical Description White solid [5]
Solubility Practically insoluble in water [4]

Biological Properties and Potential Signaling
Pathways

The biological activities of 12-Hydroxy-9(E)-octadecenoic acid have not been extensively
studied. However, based on the known functions of structurally similar fatty acids, several
potential mechanisms of action can be proposed.
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Peroxisome Proliferator-Activated Receptors (PPARS)

Hydroxyoctadecadienoic acid (HODE) isomers have been identified as potential agonists for
Peroxisome Proliferator-Activated Receptor gamma (PPARY).[6][7] PPARSs are nuclear
receptors that play crucial roles in lipid metabolism and inflammation. Activation of PPARy is a
key mechanism for the therapeutic effects of certain anti-diabetic drugs. It is plausible that 12-
HOE, as a hydroxy fatty acid, could also modulate PPAR activity.
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Figure 1: Proposed PPAR signaling pathway for 12-HOE.

G-Protein Coupled Receptors (GPCRS)

Free fatty acids are known to be endogenous ligands for several G-protein coupled receptors,
including GPR40 (FFAR1) and GPR120 (FFAR4).[8][9] These receptors are involved in various
physiological processes, such as insulin secretion and inflammatory responses. Given that
other hydroxy fatty acids have been shown to activate GPR40[6], it is conceivable that 12-HOE
could also act as a ligand for these receptors.
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Figure 2: Proposed GPCR signaling pathway for 12-HOE.

Experimental Protocols
Extraction and Purification from Biological Samples

A general workflow for the extraction of hydroxy fatty acids from biological matrices is outlined
below. This protocol may require optimization depending on the specific sample type.

Biological Sample
(e.g., plasma, tissue homogenate)
Homogenization in
Methanol/Water
Liquid-Liquid Extraction
(e.g., Folch method)

l

Saponification to
release esterified fatty acids

:

Solid Phase Extraction (SPE)
(e.g., C18 cartridge)

Fractionation to isolate
hydroxy fatty acids
(LC-MS/MS or GC-MS Analysis)
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Figure 3: General workflow for extraction of 12-HOE.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and

specific method for the quantification of lipids like 12-HOE.

Sample Preparation:

Extract lipids from the biological sample as described in section 5.1.

The extracted lipid fraction containing 12-HOE is dried down and reconstituted in an
appropriate solvent (e.g., methanol/water).

An internal standard (e.g., a deuterated analog of 12-HOE) should be added prior to
extraction for accurate quantification.

LC-MS/MS Parameters:

Column: A reverse-phase C18 column is typically used for separation.

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of
acid (e.g., formic acid or acetic acid) to improve ionization.

lonization: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty
acids.

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for selective and
sensitive detection. The transition from the precursor ion (the deprotonated molecule, [M-
H]~) to a specific product ion is monitored.

Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for fatty acid

analysis, but it requires derivatization to increase the volatility of the analyte.

Derivatization:
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« Esterification: The carboxylic acid group is converted to a methyl ester (FAME) using
reagents like BFs-methanol.[10]

« Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether using a silylating
agent such as N,O-Bis(trimethylsilytrifluoroacetamide (BSTFA).[7]

GC-MS Parameters:

o Column: A capillary column with a polar stationary phase is suitable for separating fatty acid
methyl esters.

« Injection: Splitless injection is often used for trace analysis.

o Mass Spectrometry: Electron ionization (El) is used, and the resulting fragmentation pattern
can be used for structural elucidation and quantification.

Cell-Based Reporter Gene Assays

To investigate the activation of PPARs or GPCRs by 12-HOE, cell-based reporter gene assays
can be employed.

PPAR Activation Assay:
e Cell Line: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with:
o An expression vector for the PPAR of interest (e.g., PPARY).

o Areporter plasmid containing a luciferase gene under the control of a promoter with PPAR
response elements (PPRES).[11]

e Treatment: The transfected cells are treated with various concentrations of 12-HOE.

o Measurement: Luciferase activity is measured using a luminometer. An increase in luciferase
activity indicates activation of the PPAR signaling pathway.[5]

GPCR Activation Assay:
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e Cell Line: A cell line expressing the GPCR of interest (e.g., GPR40 or GPR120) is
transfected with a reporter plasmid. The reporter is chosen based on the downstream
signaling of the GPCR (e.g., a serum response element (SRE)-luciferase reporter for Gg-
coupled receptors).[2]

o Treatment: The cells are treated with different concentrations of 12-HOE.

o Measurement: The reporter gene expression (e.g., luciferase activity) is quantified to
determine receptor activation.[12]

Conclusion

12-Hydroxy-9(E)-octadecenoic acid represents an understudied lipid with the potential for
interesting biological activities, particularly in the context of metabolic and inflammatory
signaling. Based on its structural similarity to known ligands, it is a promising candidate for
modulating the activity of PPARs and fatty acid-sensing GPCRs. The experimental protocols
outlined in this guide provide a starting point for researchers to investigate the synthesis,
analysis, and biological functions of this intriguing molecule. Further research is warranted to
fully elucidate the physiological and pathological roles of 12-HOE and to explore its potential as
a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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